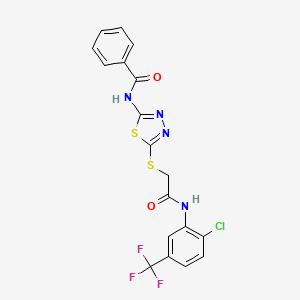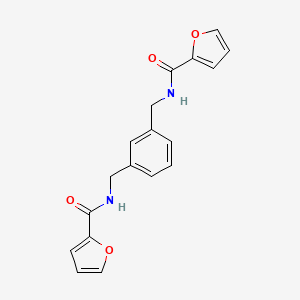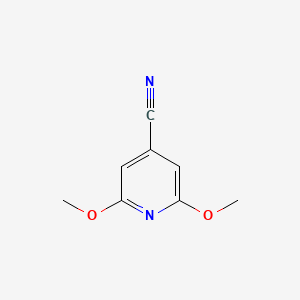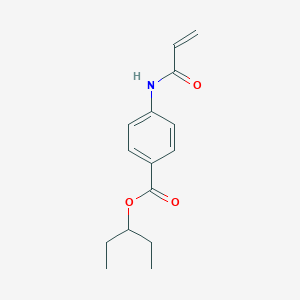![molecular formula C12H16ClNO3S B2711236 {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol CAS No. 349098-57-3](/img/structure/B2711236.png)
{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a specialty product for proteomics research . It has a molecular formula of C12H16ClNO3S and a molecular weight of 289.78 .
Chemical Reactions Analysis
While specific chemical reactions involving “{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol” are not available, related compounds undergo electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .Aplicaciones Científicas De Investigación
{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of organic compounds on biological systems. It has also been used as a tool to study the pharmacological properties of drugs, as well as to investigate the mechanisms of action of certain drugs. Additionally, this compound has been studied for its potential use as an anticonvulsant and as an inhibitor of certain enzymes.
Mecanismo De Acción
The exact mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of certain other enzymes, such as phosphodiesterases and protein kinases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound is able to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of certain other enzymes, such as phosphodiesterases and protein kinases, which are involved in the regulation of cellular processes. Furthermore, studies have also shown that this compound has the potential to reduce inflammation, reduce pain, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its high purity, which makes it ideal for use in sensitive experiments. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the fact that it can be difficult to store and handle.
Direcciones Futuras
The potential applications of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol are vast, and there are a number of potential future directions for research involving this compound. One potential direction is to further investigate its potential as an anticonvulsant and as an inhibitor of certain enzymes. Additionally, further research could be conducted to investigate the potential of this compound as an anti-inflammatory agent, as well as its potential to improve cognitive function. Additionally, further research could be conducted to investigate the potential of this compound as an anti-cancer agent, as well as its potential to improve the efficacy of certain drugs. Finally, further research could be conducted to investigate the potential of this compound to reduce pain and improve the quality of life in patients suffering from chronic pain.
Métodos De Síntesis
The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol can be achieved through a variety of methods. One of the most common methods is the reaction of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanolol and piperidine in the presence of sulfuric acid. This reaction produces the compound in a highly pure form. Other methods of synthesis include the reaction of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanolol and piperidine in the presence of a base such as sodium hydroxide, or the reaction of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanolol and piperidine in the presence of a reducing agent such as sodium borohydride.
Safety and Hazards
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-11-3-5-12(6-4-11)18(16,17)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROBWHAKIVORQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea](/img/no-structure.png)
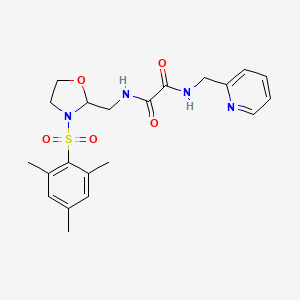
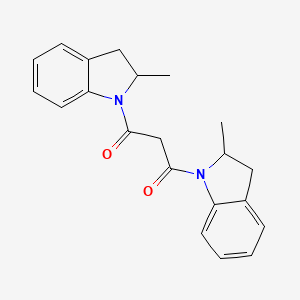
![methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2711156.png)
![4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2711157.png)
![N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711158.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2711163.png)
